A Technical Guide to 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol: Synthesis, Properties, and Therapeutic Potential
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological activities to its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. This guide focuses on a specific, yet sparsely documented derivative, 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol (CAS No. 946884-41-9). Due to the absence of comprehensive primary literature on this exact molecule, this document provides a technical framework built upon established principles and data from closely related analogues. We present a plausible synthetic pathway, predict its physicochemical and spectral characteristics, and discuss its potential biological significance, offering a scientifically grounded starting point for future research and development.
Chemical Identity and Structural Framework
The foundational identity of the target compound is established through its chemical nomenclature and structural properties.
| Property | Value | Source |
| IUPAC Name | 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol | - |
| CAS Registry No. | 946884-41-9 | [4] |
| Molecular Formula | C₈H₅BrN₂O₂S | [4] |
| Molecular Weight | 273.11 g/mol | [4] |
| Structure | ![]() | (Structure rendered based on IUPAC name) |
The structure features a central 1,3,4-thiadiazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This core is substituted at the 2- and 5-positions. The 5-position is functionalized with a bromine atom, a common modification known to enhance biological activity. The 2-position is linked via an ether oxygen bridge to a 4-hydroxyphenyl (phenol) group. This combination of a halogenated thiadiazole and a phenolic moiety suggests a molecule designed to explore structure-activity relationships in areas like enzyme inhibition or antimicrobial action.
Proposed Synthesis Pathway and Experimental Protocol
While a specific, validated synthesis for 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol is not published, a robust and logical pathway can be proposed based on well-established reactions for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles[2][3]. The proposed route begins with the synthesis of a key intermediate, 2-amino-5-bromo-1,3,4-thiadiazole, followed by a substitution reaction to introduce the phenoxy group.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Step-by-Step Hypothetical Protocol
This protocol is a composite of standard procedures and requires empirical optimization.
Step 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole (Intermediate 2)
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Rationale: This key intermediate is a common precursor for many thiadiazole-based dyes and pharmaceuticals. Its synthesis involves the cyclization of thiosemicarbazide followed by bromination[5].
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Procedure:
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Prepare 2-amino-1,3,4-thiadiazole from thiosemicarbazide, for instance, by reacting with formic acid.
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Dissolve 2-amino-1,3,4-thiadiazole in an acidic solution (e.g., aqueous hydrobromic acid).
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Cool the mixture to 0-5 °C in an ice bath.
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Add a solution of bromine (Br₂) dropwise with vigorous stirring, maintaining the low temperature. The use of an oxidant like hydrogen peroxide may be employed to improve efficiency and reduce the required amount of pure bromine[5].
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After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, neutralize the reaction mixture carefully with a base (e.g., NaOH solution) to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-5-bromo-1,3,4-thiadiazole.
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Step 2: Synthesis of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol (Target Compound)
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Rationale: A Sandmeyer-type reaction provides a plausible route to convert the amino group of the intermediate into a hydroxyl group, which can then be coupled or directly substituted. An alternative, more direct approach involves the diazotization of the amino group followed by coupling with hydroquinone.
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Procedure:
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Suspend 2-amino-5-bromo-1,3,4-thiadiazole in a solution of dilute sulfuric acid and cool to 0-5 °C.
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Add a solution of sodium nitrite (NaNO₂) in water dropwise to form the diazonium salt intermediate (Intermediate 3). Maintain the temperature strictly below 5 °C.
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In a separate flask, dissolve an excess of hydroquinone in a suitable solvent.
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Slowly add the cold diazonium salt solution to the hydroquinone solution with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final compound.
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Expected Physicochemical and Spectroscopic Properties
The confirmation of the final structure would rely on a combination of physical measurements and spectroscopic analysis.
Expected Physicochemical Properties
| Property | Expected Value / Observation | Rationale |
| Appearance | White to off-white or pale yellow solid | Many related heterocyclic compounds are crystalline solids at room temperature[6]. |
| Melting Point | >150 °C (Decomposition likely) | The aromatic and heterocyclic nature suggests a relatively high melting point. |
| Solubility | Soluble in DMSO, DMF, acetone; poorly soluble in water and nonpolar solvents. | The polar phenol and thiadiazole groups suggest solubility in polar aprotic solvents. |
Predicted Spectroscopic Data
The following table outlines the key signals anticipated from standard spectroscopic techniques.
| Technique | Expected Signals and Interpretation |
| ¹H NMR | - Phenolic -OH: A broad singlet, likely between δ 9.0-11.0 ppm (in DMSO-d₆).- Aromatic Protons: Two sets of doublets (AA'BB' system) for the para-substituted phenol ring, expected in the range of δ 6.8-7.5 ppm. The integration would be 2H for each doublet. |
| ¹³C NMR | - Thiadiazole Carbons: Two distinct signals for C2 (bearing the -OAr group) and C5 (bearing -Br) are expected in the downfield region, potentially > δ 150 ppm.- Phenolic Carbons: Four signals: C-OH (~δ 150-160 ppm), C-O-Thiadiazole (~δ 145-155 ppm), and two signals for the CH carbons (~δ 115-125 ppm). |
| FT-IR (cm⁻¹) | - O-H Stretch: Broad peak around 3200-3500 cm⁻¹ (phenolic OH).- C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹.- C=N & C=C Stretch: Sharp peaks in the 1500-1610 cm⁻¹ region (thiadiazole and phenyl rings).- C-O Stretch: Strong peak around 1200-1250 cm⁻¹ (aryl ether linkage).- C-Br Stretch: Signal in the fingerprint region, typically 500-650 cm⁻¹. |
| Mass Spec (HRMS) | The calculated exact mass is 272.9309. The spectrum should show characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two major molecular ion peaks at m/z ~273 and ~275. |
Potential Biological Activities and Therapeutic Applications
The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery. The specific combination of substituents in the target molecule allows for informed speculation on its potential biological roles.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives possess significant antibacterial and antifungal properties[1][7]. The mechanism is often attributed to the N=C-S moiety. The presence of a halogen (bromine) and a phenolic hydroxyl group could enhance this activity through increased lipophilicity and potential for hydrogen bonding with microbial enzymes. It is plausible that this compound would show inhibitory activity against various strains of Gram-positive and Gram-negative bacteria, as well as fungal species[1].
Anticancer Potential
Thiadiazole derivatives have been investigated as inhibitors of various enzymes implicated in cancer, such as carbonic anhydrases and kinases[8][9]. Phenolic compounds are also well-known for their antioxidant and antiproliferative effects. A related compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, demonstrated anticancer activity against prostate cancer cells[6][10][11]. This suggests that the target molecule could be a valuable candidate for screening against various cancer cell lines.
Caption: Potential anticancer mechanisms of action for thiadiazole derivatives.
Conclusion and Future Directions
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol is a molecule of significant interest, positioned at the intersection of two pharmacologically important classes: halogenated heterocycles and phenols. While direct experimental data remains elusive, this guide provides a robust, scientifically-defensible framework for its synthesis and characterization. The proposed synthetic route is based on reliable, well-documented chemical transformations. The predicted properties and potential biological activities are extrapolated from a wealth of data on structurally analogous compounds.
The critical next step is the empirical validation of the proposed synthesis and the comprehensive characterization of the purified compound. Subsequent screening against diverse panels of microbial pathogens and cancer cell lines is highly recommended to uncover its therapeutic potential. This molecule represents an untapped opportunity for medicinal chemists and drug discovery professionals to develop novel therapeutic agents.
References
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- Saeed, B. M., Al-Jadaan, S. A. N., & Abbas, B. A. (2025, March 30). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iran J Med Microbiol.
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- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed.
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